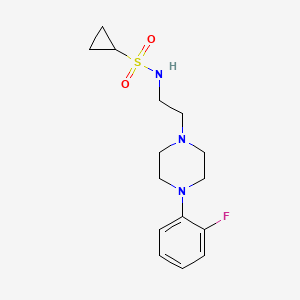

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)cyclopropanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

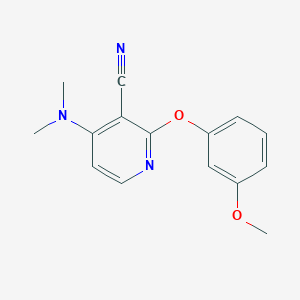

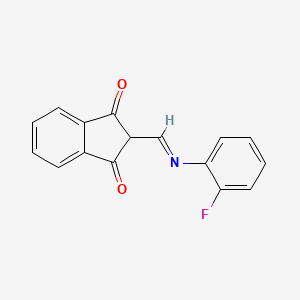

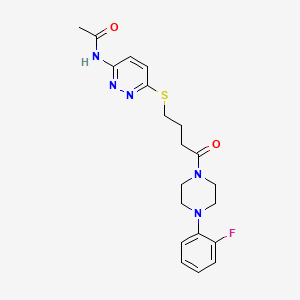

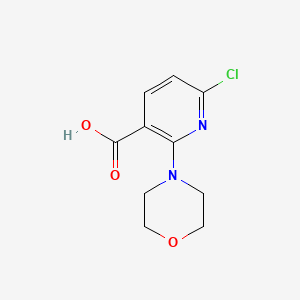

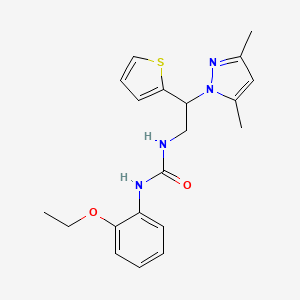

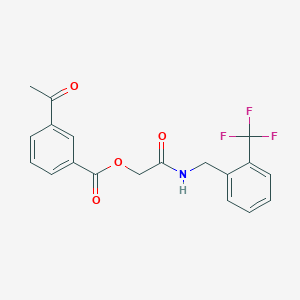

The compound “N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)cyclopropanesulfonamide” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs. The presence of a fluorophenyl group could potentially enhance the compound’s ability to penetrate biological membranes .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The piperazine ring, for example, is a six-membered ring with two nitrogen atoms opposite each other. The fluorophenyl group would consist of a six-membered carbon ring (a phenyl group) with a fluorine atom attached .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The piperazine ring, for example, is known to participate in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group could affect the compound’s polarity, solubility, and reactivity .Applications De Recherche Scientifique

PET Imaging Enhancements

One significant application of compounds related to N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)cyclopropanesulfonamide is in the field of positron emission tomography (PET) imaging. A study by Ryu et al. (2007) explored the use of disulfiram to inhibit the defluorination of 18F-FCWAY, a PET radioligand for imaging serotonin 5-HT1A receptors in the brain. They found that disulfiram effectively reduced skull radioactivity and enhanced visualization of 5-HT1A receptor binding, suggesting a potential for improving PET imaging clarity and accuracy (Ryu et al., 2007).

Serotonin Receptor Imaging

García et al. (2014) developed N-(4-[(18)F]-Fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides as analogs of WAY100635 for PET imaging. These compounds demonstrated high brain uptake, slow brain clearance, and stability to defluorination, showing promise for improved in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders (García et al., 2014).

Antimicrobial Studies

In the realm of antimicrobial research, compounds with structural similarities to N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)cyclopropanesulfonamide have been synthesized and evaluated for their efficacy. Miyamoto et al. (1987) synthesized 1-cyclopropyl- and 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives with potential as antibacterial agents, highlighting the broad utility of these compounds in developing new treatments (Miyamoto et al., 1987).

Advanced Oxidation Processes

Jiang et al. (2016) investigated the degradation kinetics and mechanisms of fluoroquinolone antibiotics using sulfate radical-based advanced oxidation processes. The study underscores the environmental applications of fluoroquinolone compounds in treating water and soil contamination, demonstrating the versatility of these chemical structures in both medical and environmental sciences (Jiang et al., 2016).

Mécanisme D'action

Target of Action

The primary targets of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)cyclopropanesulfonamide are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .

Mode of Action

The compound interacts with ENTs, inhibiting their function . It has been demonstrated that this compound is a novel inhibitor of ENTs, showing more selectivity to ENT2 than to ENT1 .

Biochemical Pathways

The inhibition of ENTs affects the uptake of nucleosides, which are essential for nucleotide synthesis . This can impact various biochemical pathways, particularly those involving nucleotide synthesis and adenosine function .

Pharmacokinetics

The structure-activity relationship studies suggest that the presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring is essential for the inhibitory effects on ent1 and ent2 . This could potentially influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Result of Action

The result of the compound’s action is the inhibition of ENTs, leading to a decrease in nucleoside uptake . This can have downstream effects on nucleotide synthesis and adenosine function, potentially impacting cellular processes that rely on these biochemical pathways .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]cyclopropanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22FN3O2S/c16-14-3-1-2-4-15(14)19-11-9-18(10-12-19)8-7-17-22(20,21)13-5-6-13/h1-4,13,17H,5-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYBVTXWNKCWVAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)NCCN2CCN(CC2)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)cyclopropanesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{[(Furan-2-yl)methyl]carbamoyl}methyl 2-(4-chlorophenyl)acetate](/img/structure/B2932584.png)

![1-[1,1'-Biphenyl]-4-yl-3-[(2,3,4,5,6-pentamethylbenzyl)sulfonyl]-1-propanone](/img/structure/B2932585.png)

![5-Bromo-2-[(3-chlorophenyl)methoxy]pyridine](/img/structure/B2932592.png)

![N-(3,3-diphenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2932596.png)

![3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2932599.png)